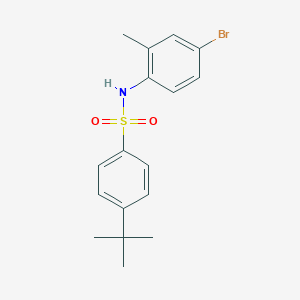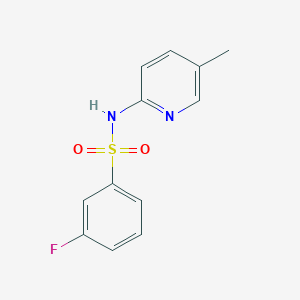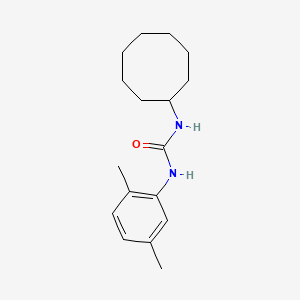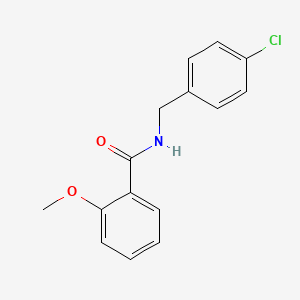![molecular formula C11H14N6O2S B10974259 4-cyclopropyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10974259.png)
4-cyclopropyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPROPYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration of the pyrazole: The pyrazole ring is then nitrated using a mixture of nitric acid and sulfuric acid.
Formation of the triazole ring: This involves the cyclization of an appropriate hydrazide with a nitrile under basic conditions.
Introduction of the cyclopropyl group: This can be done via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Formation of the hydrosulfide group: This step involves the reaction of the triazole compound with a thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-CYCLOPROPYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The exact mechanism of action of 4-CYCLOPROPYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the precise pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-nitropyrazole
- 4-Cyclopropyl-1,2,4-triazole
- 5-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl-1,2,4-triazole
Uniqueness
4-CYCLOPROPYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both cyclopropyl and nitropyrazole groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H14N6O2S |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
4-cyclopropyl-3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N6O2S/c1-6-10(17(18)19)7(2)15(14-6)5-9-12-13-11(20)16(9)8-3-4-8/h8H,3-5H2,1-2H3,(H,13,20) |
InChI Key |
BIGWMABACUXWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NNC(=S)N2C3CC3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10974192.png)

![4-{[(2-Phenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B10974196.png)

![2-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10974205.png)

![Ethyl 4-({[4-(4-acetylphenyl)piperazin-1-yl]acetyl}amino)benzoate](/img/structure/B10974212.png)


![3-cyclopentyl-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B10974229.png)
![3-[(4-Phenylbutan-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10974233.png)
![1-(4-Chlorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B10974240.png)

